

The Discovery and Evolution of Substituted Nicotines: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-methylnicotinate

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological development of substituted nicotines. From the initial identification of nicotinic acid as a vitamin to its later characterization as a potent lipid-modifying agent and the subsequent exploration of its derivatives for a wide range of therapeutic applications, this document traces the scientific journey of this important class of compounds. It delves into the core mechanisms of action, focusing on the G protein-coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs), and presents key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and drug discovery workflows to support researchers and professionals in the field of drug development.

A Historical Overview: From Pellagra to Hyperlipidemia

The story of nicotinic acid, or niacin, begins with its identification as the "pellagra-preventing factor". Pellagra, a disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in populations reliant on corn-based diets. It was through the work of Dr. Joseph Goldberger that the dietary deficiency nature of pellagra was established. In 1937, Conrad Elvehjem and his colleagues at the University of Wisconsin isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in

dogs, a condition analogous to pellagra in humans. This discovery solidified the role of nicotinic acid as an essential vitamin, Vitamin B3.

Decades later, in 1955, a paradigm shift occurred when Rudolf Altschul and his colleagues discovered that pharmacological doses of nicotinic acid significantly lowered cholesterol levels in humans. This serendipitous finding opened up a new therapeutic avenue for nicotinic acid beyond its nutritional role, establishing it as the first lipid-lowering agent. This discovery spurred further research into its mechanism of action and the development of various formulations and derivatives to improve its efficacy and tolerability.

The primary mechanism for nicotinic acid's lipid-lowering effects was elucidated with the discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL), or "bad" cholesterol.[3] Furthermore, nicotinic acid is the most potent agent available for raising levels of high-density lipoprotein (HDL), or "good" cholesterol.[4][5][6][7]

Beyond its effects on lipid metabolism, research has expanded to investigate substituted nicotinates for a variety of other therapeutic targets. The structural similarity of the nicotinic acid scaffold to nicotine, the agonist for nicotinic acetylcholine receptors (nAChRs), has led to the exploration of nicotinic acid derivatives as modulators of these receptors. nAChRs are implicated in a wide range of physiological processes in the central and peripheral nervous systems, and their dysfunction is associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[8] Consequently, the development of substituted nicotinates as selective nAChR agonists or antagonists represents a promising area of drug discovery.

Quantitative Data on Substituted Nicotinates

The following tables summarize key quantitative data for nicotinic acid and its derivatives, focusing on their efficacy in modulating lipid levels and their potency at target receptors.

Table 1: Clinical Efficacy of Nicotinic Acid Formulations on Lipid Profile

Formulation	Dose	Study Population	Change in HDL-C (%)	Change in LDL-C (%)	Change in Triglycerides (%)	Reference
Crystalline Nicotinic Acid	1.5 g/day	Men with low HDL-C	+20	-	Significant Reduction	[9]
Crystalline Nicotinic Acid	3 g/day	Men with low HDL-C	>+20	Significant Reduction	Significant Reduction	[9]
Extended-Release Niacin (Niaspan®)	1000 mg/day	Dyslipidemic patients	+23	-8	-24	[4]
Extended-Release Niacin (Niaspan®)	2000 mg/day	Dyslipidemic patients	+27	-31	-27	[4]
Extended-Release Niacin (AIM-HIGH Trial)	1.5-2 g/day	Patients with established cardiovascular disease	+25	-13.6	-30.8	[6]
Extended-Release Niacin (HPS2-THRIVE Trial)	2 g/day	High-risk patients on statin therapy	+6 mg/dl	-10 mg/dl	-33 mg/dl	[6]

Table 2: Potency of GPR109A Agonists

Compound	Assay	EC50 / IC50 (nM)	Reference
Nicotinic Acid	Calcium Mobilization	52	[10]
Compound 5a (4-(phenyl)thio-1H-pyrazole derivative)	Calcium Mobilization	45	[10]
MK-6892	Calcium Mobilization	74	[10]
Nicotinic Acid	[3H]nicotinic acid displacement	130 (pIC50 = 6.89)	[11]

Table 3: Pharmacokinetic Parameters of Nicotinic Acid and its Metabolite

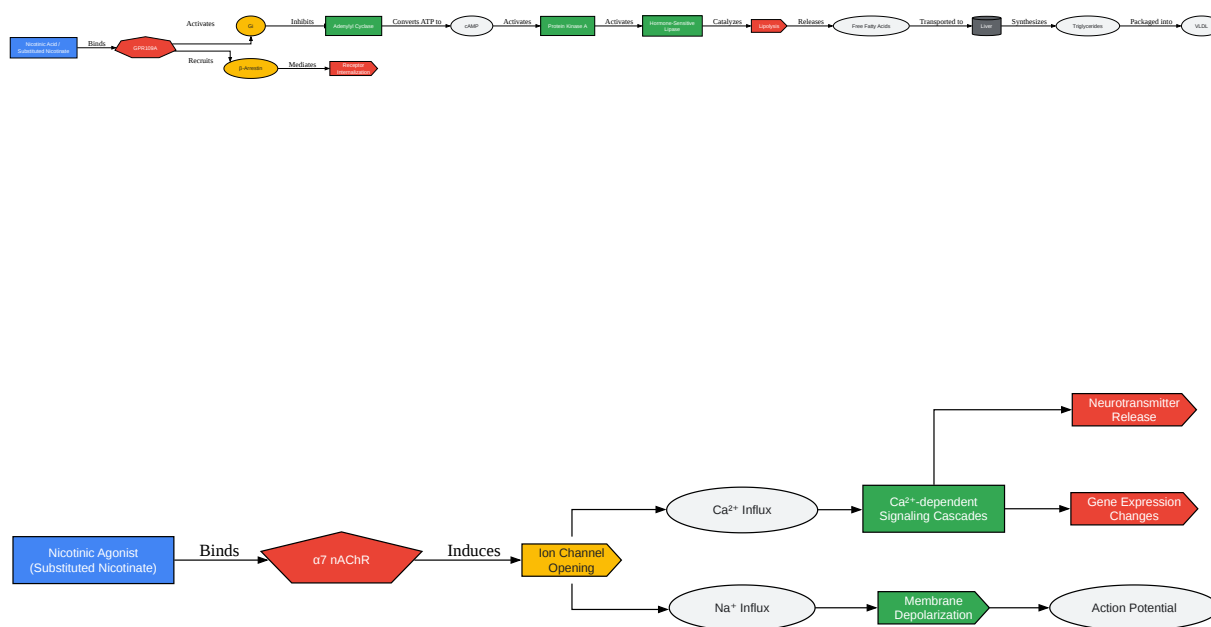
Compound	Dose	Cmax (ng/mL)	Tmax (hr)	t1/2 (hr)	AUC0-t (ng·hr/mL)	Reference
Nicotinic Acid	1 tablet (500mg/10 mg Niacin ER/Simvastatin)	1850.3 ± 967.4	1.2 ± 0.8	1.0 ± 0.3	3432.1 ± 1361.6	[12]
Nicotinuric Acid	1 tablet (500mg/10 mg Niacin ER/Simvastatin)	1083.5 ± 401.2	2.3 ± 0.8	1.8 ± 0.4	4153.9 ± 1290.7	[12]
Nicotinic Acid	2 tablets (1000mg/20 mg Niacin ER/Simvastatin)	3687.9 ± 1492.6	1.4 ± 0.7	1.1 ± 0.3	7041.5 ± 2816.3	[12]
Nicotinuric Acid	2 tablets (1000mg/20 mg Niacin ER/Simvastatin)	2109.1 ± 683.5	2.8 ± 0.8	2.1 ± 0.5	8645.8 ± 2351.4	[12]
Nicotinic Acid	3 tablets (1500mg/30 mg Niacin ER/Simvastatin)	4876.1 ± 1983.2	1.6 ± 0.9	1.2 ± 0.4	9876.4 ± 4012.7	[12]
Nicotinuric Acid	3 tablets (1500mg/30 mg Niacin ER/Simvastatin)	2987.6 ± 987.1	3.1 ± 0.9	2.3 ± 0.6	12345.6 ± 3456.7	[12]

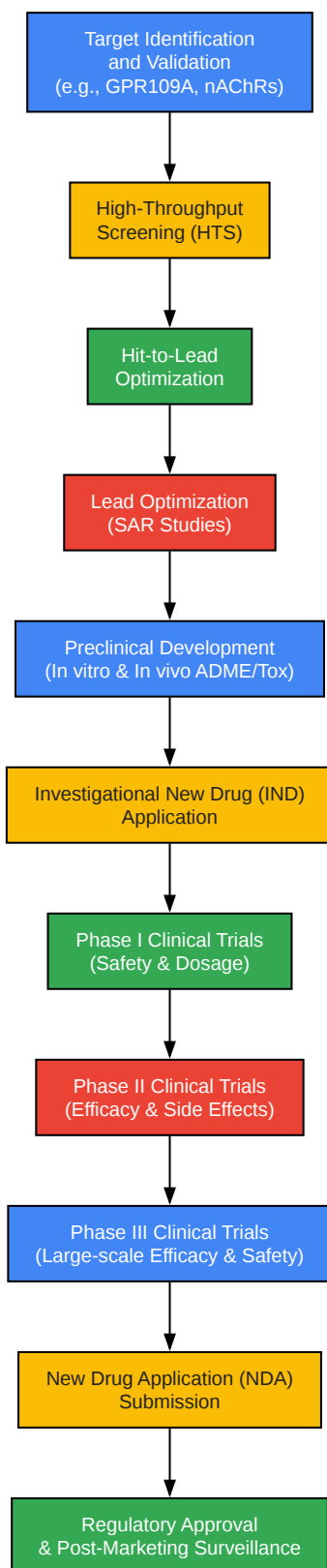
Signaling Pathways

The diverse biological effects of substituted nicotinates are mediated through distinct signaling pathways. The following diagrams illustrate the key pathways involved.

GPR109A Signaling Pathway

The lipid-modifying effects of nicotinic acid are primarily mediated by the G protein-coupled receptor 109A (GPR109A).





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